![molecular formula C15H14Cl3NO B1532470 2,4,5-Trichloro-N-(2-phenoxypropyl)aniline CAS No. 1040681-16-0](/img/structure/B1532470.png)
2,4,5-Trichloro-N-(2-phenoxypropyl)aniline
Overview
Description
2,4,5-Trichloro-N-(2-phenoxypropyl)aniline is a biochemical compound used for proteomics research . It has a molecular weight of 330.64 and a molecular formula of C15H14Cl3NO .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trichloro-N-(2-phenoxypropyl)aniline consists of a phenyl ring (C6H5-) attached to a propyl group (C3H7-) which is further attached to an aniline group (C6H4Cl3N) .Scientific Research Applications
Synthesis and Chemical Properties
Chlorohydroxyaniline derivatives have been synthesized and characterized for their potential use in rechargeable batteries, electrochromics, and biosensors. These compounds exhibit strong antioxidant and anticancer activities, with some derivatives oxidizing at a potential lower than ascorbic acid. Their pH-dependent oxidation suggests their utility in electrochemical applications and DNA interaction studies, indicating a broad range of applications from energy storage to biomedical research (Shahzad et al., 2014).
Environmental Remediation
Fe3O4 magnetic nanoparticles have been used to remove phenol and aniline compounds from aqueous solutions, showcasing the potential of chloroaniline derivatives in environmental remediation. These compounds are effectively degraded in the presence of magnetic nanoparticles and hydrogen peroxide, highlighting their role in water treatment technologies (Zhang et al., 2009).
Materials Engineering
Research into sym-2,4,6-trisubstituted-s-triazine derivatives has demonstrated their effects on improving the flame retardancy of polypropylene composites. This indicates the relevance of chloroaniline derivatives in developing new materials with enhanced safety and performance characteristics, particularly in reducing the flammability of polymers (Aldalbahi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2,4,5-trichloro-N-(2-phenoxypropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3NO/c1-10(20-11-5-3-2-4-6-11)9-19-15-8-13(17)12(16)7-14(15)18/h2-8,10,19H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQLPYTYXBIHEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=C(C=C1Cl)Cl)Cl)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloro-N-(2-phenoxypropyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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